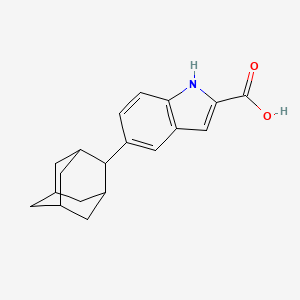
Acide 5-(2-adamantyl)-1H-indole-2-carboxylique
Vue d'ensemble
Description
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the adamantyl radical can be generated using a chlorine radical, which is initially produced via homolysis of peroxide .
Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free .
Chemical Reactions Analysis
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Physical and Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The adamantane molecule is both rigid and virtually stress-free .
Applications De Recherche Scientifique
Synthèse et conception de médicaments
La structure de l'adamantane est connue pour ses propriétés bioactives, ce qui en fait un échafaudage précieux dans la conception de médicaments. Le noyau indole, souvent trouvé dans les produits pharmaceutiques, peut interagir avec des cibles biologiques. La combinaison dans l'acide 5-(2-adamantyl)-1H-indole-2-carboxylique offre une plateforme pour la synthèse de nouveaux médicaments ayant une activité potentielle contre diverses maladies, notamment les infections virales et les troubles neurologiques .
Systèmes de délivrance ciblée de médicaments
En raison de sa forte lipophilie, les dérivés de l'adamantane peuvent être utilisés pour améliorer les propriétés pharmacocinétiques des médicaments. Ce composé, en particulier, pourrait être incorporé dans des liposomes ou d'autres supports de médicaments pour améliorer la pénétration des membranes et la délivrance ciblée vers des tissus ou des organes spécifiques .
Études de reconnaissance de surface
La partie adamantane peut servir d'ancre dans les bicouches lipidiques ou d'autres systèmes de reconnaissance moléculaire. Cette propriété est utile dans la conception de capteurs ou de tests pour détecter des molécules biologiques ou étudier la dynamique des membranes cellulaires .
Développement de diamontoïdes
L'adamantane et ses dérivés sont les plus petits diamontoïdes, qui présentent un intérêt pour leurs propriétés mécaniques et leur utilisation potentielle en nanotechnologie. Les liaisons insaturées dans des dérivés comme l'this compound fournissent des sites réactifs pour une fonctionnalisation ultérieure, conduisant à la création de structures diamontoïdes plus grandes .
Matériaux à haute énergie
La stabilité et la nature riche en énergie des dérivés de l'adamantane en font des candidats pour le développement de matériaux à haute énergie. Ceux-ci pourraient être utilisés dans des formulations de carburant avancées ou comme additifs pour améliorer les performances des carburants existants .
Calculs de chimie quantique
La structure électronique des dérivés de l'adamantane est complexe et offre un riche domaine pour les études théoriques. Les calculs de chimie quantique peuvent élucider la réactivité et l'interaction de ces molécules avec d'autres espèces chimiques, ce qui est crucial pour la conception de nouveaux matériaux et la compréhension des processus chimiques .
Catalyse
Les sites réactifs sur les dérivés de l'adamantane peuvent agir comme catalyseurs dans les transformations chimiques. Cela peut conduire au développement de nouvelles voies de synthèse pour les composés organiques, augmentant potentiellement l'efficacité et la sélectivité dans la fabrication chimique .
Réactions de polymérisation
Les dérivés insaturés de l'adamantane comme l'this compound peuvent participer à des réactions de polymérisation pour créer de nouveaux polymères. Ces polymères peuvent présenter une stabilité thermique et des propriétés mécaniques uniques, ce qui les rend adaptés à des applications spécialisées .
Mécanisme D'action
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .
Mode of Action
For instance, some adamantane derivatives have been found to exhibit anti-influenza activity . The specific interactions of 5-(2-adamantyl)-1H-indole-2-carboxylic acid with its targets would depend on the specific biochemical properties of the compound and the nature of the target.
Biochemical Pathways
For instance, some adamantane derivatives have been found to exhibit anti-influenza activity, suggesting that they may interact with viral proteins and interfere with viral replication .
Pharmacokinetics
It is known that adamantane derivatives can have unique stability and reactivity compared to simple hydrocarbon derivatives . This suggests that the ADME properties of 5-(2-adamantyl)-1H-indole-2-carboxylic acid may be influenced by its adamantane structure.
Result of Action
It is known that adamantane derivatives can have diverse applications in medicinal chemistry, suggesting that they may have various biological effects .
Action Environment
The action of 5-(2-adamantyl)-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the reactivity of adamantane derivatives can be influenced by the presence of other chemical species . Additionally, the stability of adamantane derivatives can be affected by temperature and other environmental conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-adamantyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22)17-9-13-8-12(1-2-16(13)20-17)18-14-4-10-3-11(6-14)7-15(18)5-10/h1-2,8-11,14-15,18,20H,3-7H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQMENZBODPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=CC5=C(C=C4)NC(=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192700 | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-17-2 | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
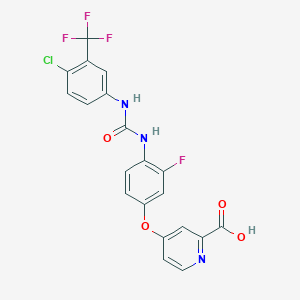
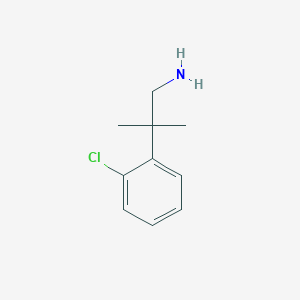

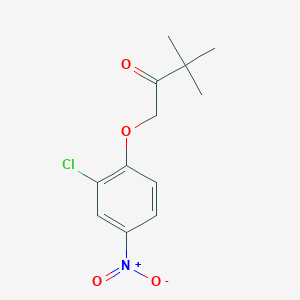
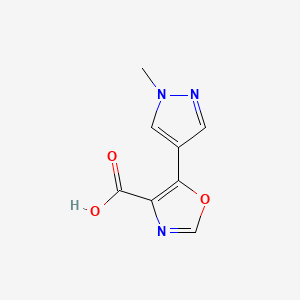
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)

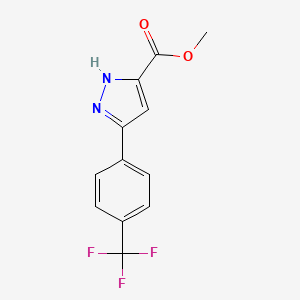
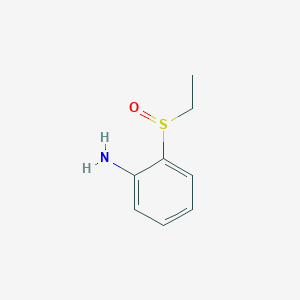

![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
